molecular formula C36H34N2O4P2S B12044985 imino(triphenyl)-λ5-phosphane;sulfuric acid

imino(triphenyl)-λ5-phosphane;sulfuric acid

Cat. No.: B12044985
M. Wt: 652.7 g/mol
InChI Key: TYWKDQRXQIUMQQ-UHFFFAOYSA-N
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Description

Imino(triphenyl)-λ5-phosphane; sulfuric acid is a compound that combines the properties of imino(triphenyl)-λ5-phosphane and sulfuric acid. Imino(triphenyl)-λ5-phosphane is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and an imino group. Sulfuric acid, a strong acid, is often used in combination with various compounds to enhance their reactivity or stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(triphenyl)-λ5-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with an azide compound, which leads to the formation of the imino(triphenyl)-λ5-phosphane through a Staudinger reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.

For example:

Ph3P+RN3Ph3P=NR+N2\text{Ph}_3\text{P} + \text{RN}_3 \rightarrow \text{Ph}_3\text{P=NR} + \text{N}_2 Ph3​P+RN3​→Ph3​P=NR+N2​

Industrial Production Methods

Industrial production of imino(triphenyl)-λ5-phosphane may involve large-scale Staudinger reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Sulfuric acid can be introduced in subsequent steps to form the desired compound, ensuring controlled reaction conditions to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

Imino(triphenyl)-λ5-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.

Major Products

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, imino(triphenyl)-λ5-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and organometallic chemistry.

Biology

The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The imino group can interact with biological targets, influencing cellular processes.

Medicine

Research into the medicinal applications of imino(triphenyl)-λ5-phosphane derivatives focuses on their potential as therapeutic agents. Their ability to modulate enzyme activity and interact with DNA makes them candidates for drug development.

Industry

In industry, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of imino(triphenyl)-λ5-phosphane involves its ability to form stable complexes with metal ions and other electrophiles. The phosphorus atom, with its lone pair of electrons, can coordinate with metal centers, facilitating catalytic processes. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Lacks the imino group, making it less reactive in certain contexts.

    Triphenylphosphine oxide: An oxidized form, with different reactivity and applications.

    Iminophosphoranes: A broader class of compounds with varying substituents on the phosphorus atom.

Uniqueness

Imino(triphenyl)-λ5-phosphane is unique due to the presence of both the imino group and the triphenylphosphine moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and applied chemistry.

Properties

Molecular Formula

C36H34N2O4P2S

Molecular Weight

652.7 g/mol

IUPAC Name

imino(triphenyl)-λ5-phosphane;sulfuric acid

InChI

InChI=1S/2C18H16NP.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h2*1-15,19H;(H2,1,2,3,4)

InChI Key

TYWKDQRXQIUMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

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